

# 4-nitrophthalamide hydrogen bonding compared to dicarboxamides

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## Compound Focus: N-Nitrophthalamide

CAS No.: 5336-97-0

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## Quantitative Hydrogen Bonding Comparison

Compound Name	Core Structure / Spacer	Amide Group Orientation / Dihedral Angles	Characteristic Hydrogen Bonding Motifs	Key Hydrogen Bond Lengths (Å)
<b>4-Nitrophthalamide</b> (4-Nitrobenzene-1,2-dicarboxamide) [1]	Benzene ring with nitro substituent	Amide groups twisted out of benzene plane: <b>60.89°</b> and <b>34.39°</b> [1]	3D network via N-H...O bonds; no intramolecular H-bonding [1]	N-H...O distances range from ~2.08 to 2.10 Å (inferred from methodology) [1]
<b>N,N'-Bis(2-hydroxyethyl) benzene-1,4-dicarboxamide</b> [2]	Centrosymmetric benzene ring	Amide group twisted relative to benzene ring: <b>14.40°</b> [2]	3D framework via N-H...O, O-H...O, and C-H...O bonds [2]	N-H...O: 2.080(16); O-H...O: 1.872(18); C-H...O: ~2.41-2.61 [2]

Compound Name	Core Structure / Spacer	Amide Group Orientation / Dihedral Angles	Characteristic Hydrogen Bonding Motifs	Key Hydrogen Bond Lengths (Å)
<b>3,5-Pyridinedicarboxamide (PDC)</b> [3]	Pyridine ring	Angular (V-shaped); C atoms of amides form <b>124°</b> with ring centroid [3]	R22 (8) rings and C11 (6) chains; pyridine N acts as H-bond acceptor [3]	Information not provided in search results
<b>2,5-Thiophenedicarboxamide (TDC)</b> [3]	Thiophene ring	Angular (V-shaped); syn-CO and syn-NH <sub>2</sub> ; C atoms of amides form <b>129°</b> with ring centroid [3]	R22 (8) rings and multiple C11 (4) chains; S atom does not participate in H-bonding [3]	Information not provided in search results
<b>2,5-Furandicarboxamide (FDC)</b> [3]	Furan ring	Angular (V-shaped); syn-CO and syn-NH <sub>2</sub> ; C atoms of amides form <b>117°</b> with ring centroid [3]	R22 (8) rings, R21 (10) rings, and various chains; furan O does not act as primary H-bond acceptor [3]	Information not provided in search results

## Experimental Protocols for Structural Data

The comparative data in the table above is primarily derived from **single-crystal X-ray diffraction (SCXRD)**, the definitive method for determining molecular and supramolecular structures.

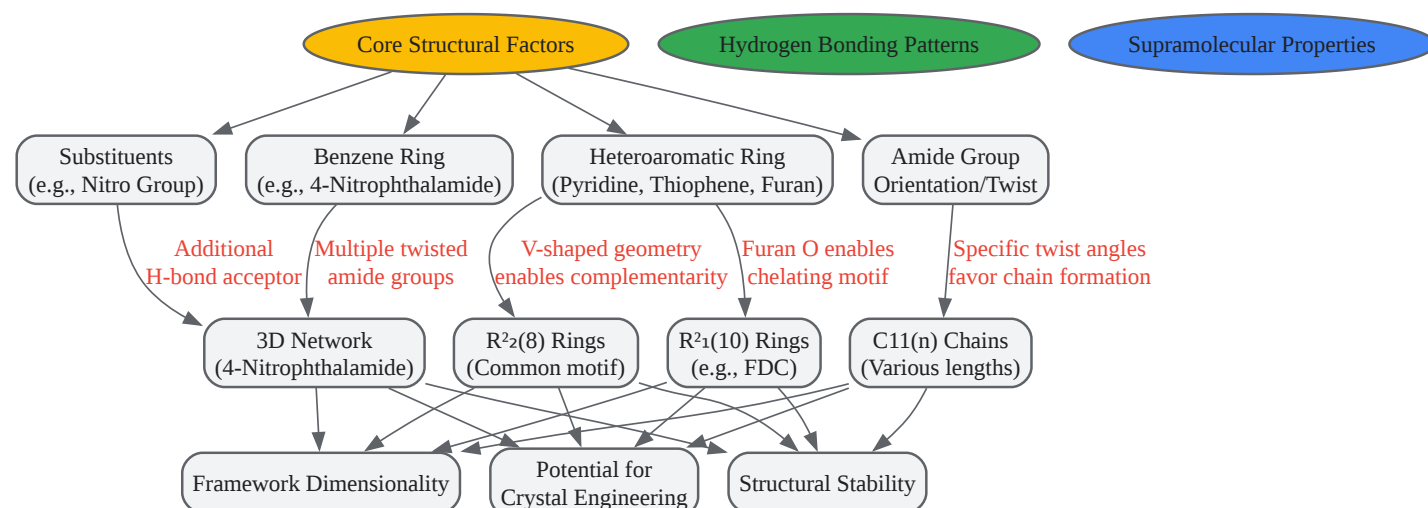
- **Crystallization:** Suitable single crystals of 4-nitrophthalamide were grown by the slow evaporation of its aqueous solution [1]. The other dicarboxamides were crystallized from various solvents or via

sublimation [3].

- **Data Collection and Refinement:** Data were typically collected on diffractometers at low temperatures (e.g., 100 K or 200 K) using Cu K $\alpha$  or Mo K $\alpha$  radiation [1] [2]. Structures were solved using direct methods with programs like SHELXT or SHELXS and refined with SHELXL [1] [3] [2]. Hydrogen atom positions, particularly those involved in bonding, were often located in difference Fourier maps and freely refined [1] [2].
- **Hydrogen Bond Analysis:** Hydrogen bonds were identified and characterized based on geometric parameters (D-H, H $\cdots$ A, D $\cdots$ A distances and D-H $\cdots$ A angle) calculated from the refined atomic coordinates [1] [2]. The patterns were analyzed using graph-set theory [3].

## Key Comparative Insights

The following diagram summarizes the logical relationships and comparative insights regarding how different structural factors influence the hydrogen bonding networks in these dicarboxamides.



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The diagram and data show that the central ring and its substituents dictate the final hydrogen-bonded architecture. 4-Nitrophthalamide, with its nitro group and specific amide twist, forms a robust 3D network

[1]. In contrast, the heteroaromatic dicarboxamides consistently form R22 (8) rings but show variability in chain motifs and heteroatom participation based on their ring type [3].

## Conclusion for Research Applications

In summary, for researchers in drug development and supramolecular chemistry:

- **4-Nitrophthalamide** is a robust building block for generating **3D hydrogen-bonded frameworks**, with its nitro group providing an additional interaction site [1].
- **Heteroaromatic Dicarboxamides** (PDC, TDC, FDC) offer a platform for creating **diverse 1D and 2D patterns** through subtle changes in the central ring, allowing for finer control over solid-state structure [3].
- The consistent formation of the R22 (8) homosynthon across different structures confirms its reliability in crystal engineering, while other motifs like R21 (10) or various chains provide avenues for structural diversification.

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## References

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